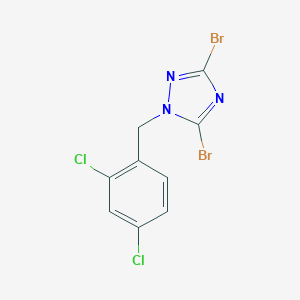![molecular formula C16H17NO3 B262643 Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate, also known as MPB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MPB is a small molecule inhibitor that has been shown to target specific enzymes and receptors in the body, making it a promising candidate for drug development and research.
Mécanisme D'action
The mechanism of action of Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to bind to the active site of protein kinase C, preventing its activation and subsequent downstream signaling. This compound has also been shown to inhibit the activity of phospholipase D, an enzyme that plays a role in cell signaling and membrane trafficking. Additionally, this compound has been shown to block the activity of histamine H1 receptors, which are involved in allergic reactions and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. Inhibition of protein kinase C and phospholipase D can lead to decreased cell proliferation and migration, making this compound a potential candidate for cancer research. Inhibition of histamine H1 receptors can lead to decreased inflammation and allergic reactions, making this compound a potential candidate for anti-inflammatory and anti-allergy research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate in lab experiments is its specificity for certain enzymes and receptors. This makes it a useful tool for studying the effects of inhibiting these targets on cellular processes. However, one limitation of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are necessary to ensure accurate and safe results.
Orientations Futures
For research on Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate include further investigation into its potential applications in cancer, inflammation, and neurological disorders. Additionally, research on the safety and toxicity of this compound is necessary to fully understand its potential as a drug candidate. Finally, further development of this compound derivatives and analogs may lead to improved efficacy and specificity for certain targets.
Méthodes De Synthèse
The synthesis of Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate involves several steps, starting with the reaction of 2-furoic acid with 4-nitrobenzoyl chloride to form 4-nitrobenzoyl-2-furoic acid. This compound is then reduced to 4-aminobenzoyl-2-furoic acid, which is further reacted with propargyl bromide to form 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoic acid. Finally, this compound is esterified with methyl iodide to form the final product, this compound.
Applications De Recherche Scientifique
Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate has been shown to have potential applications in a wide range of scientific research areas, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of several enzymes and receptors, including protein kinase C, phospholipase D, and histamine H1 receptors. This makes it a promising candidate for drug development and research in these areas.
Propriétés
Formule moléculaire |
C16H17NO3 |
|---|---|
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
methyl 4-[5-[(prop-2-enylamino)methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C16H17NO3/c1-3-10-17-11-14-8-9-15(20-14)12-4-6-13(7-5-12)16(18)19-2/h3-9,17H,1,10-11H2,2H3 |
Clé InChI |
FINQWLPEVUVDEV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC=C |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C2=CC=C(O2)CNCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetyl]-4-methylpiperidine](/img/structure/B262567.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-methoxyphenyl)ethanone](/img/structure/B262568.png)





![2,4-difluoro-N-[2-(methylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B262586.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B262595.png)
